molecular formula C₁₃H₁₅N₅O₆S₂ B1156607 Ceftizoxime Open Lactam

Ceftizoxime Open Lactam

货号: B1156607
分子量: 401.42
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftizoxime Open Lactam, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₅N₅O₆S₂ and its molecular weight is 401.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Clinical Applications

1. Treatment of Infections:
Ceftizoxime is effective against a range of bacterial infections, particularly those caused by gram-negative organisms. It is commonly utilized in treating:

  • Respiratory Tract Infections : Effective against pathogens such as Haemophilus influenzae and Klebsiella pneumoniae.
  • Urinary Tract Infections : Demonstrated efficacy in treating complicated urinary tract infections.
  • Intra-abdominal Infections : Used in empirical therapy for polymicrobial infections.
  • Septicemia : Administered in cases of severe bloodstream infections.

A study involving 72 clinically ill patients receiving continuous infusion of Ceftizoxime reported a mean serum concentration of 25.4 mg/liter, with significant therapeutic outcomes observed across various infection types (Table 1) .

Infection TypeNumber of PatientsMean Severity Score
Respiratory Tract451.3
Urinary Tract111.2
Intra-abdominal111.5
Skin Structure21.0
Septicemia32.0

Pharmacokinetics

2. Population Pharmacokinetics:
Research has indicated that Ceftizoxime exhibits linear pharmacokinetics with a half-life of approximately 1 to 2 hours in patients with normal renal function. The pharmacokinetic profile shows extensive distribution to extracellular fluid and minimal protein binding (less than 30%) .

A population pharmacokinetic model created from serum samples collected during patient treatment revealed that factors such as age, weight, and renal function significantly influenced the drug's clearance and volume of distribution.

Resistance Mechanisms

3. Investigation into Resistance Development:
Ceftizoxime's role in the development of antibiotic resistance among gram-negative bacteria is a critical area of research. Studies have shown that the use of expanded-spectrum cephalosporins like Ceftizoxime can lead to adverse microbiological outcomes, including increased resistance rates among Enterobacter strains .

The emergence of resistance mechanisms, particularly through the production of beta-lactamases, poses challenges in treatment efficacy. Continuous monitoring and research are essential to understand these dynamics better.

Synergistic Effects

4. Combination Therapy Research:
Recent studies have explored the synergistic effects of Ceftizoxime when combined with other agents. For instance, a study demonstrated that the combination of Ceftizoxime with tripeptin C showed enhanced therapeutic efficacy in a mouse model of MRSA septicemia compared to either drug alone . This suggests potential new strategies for overcoming resistant infections.

属性

分子式

C₁₃H₁₅N₅O₆S₂

分子量

401.42

同义词

(2R)-2-((R)-((E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)(carboxy)methyl)-3,4-dihydro-2H-1,3-thiazine-4-carboxylic Acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。